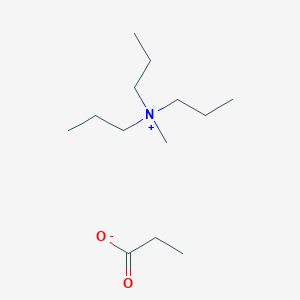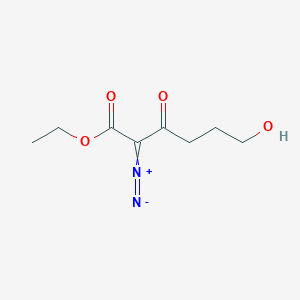
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate is a chemical compound with the molecular formula C₆H₈N₂O₄ It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO₂) in an acidic medium to convert the amine into the diazonium salt. The ethoxy and hydroxy groups are introduced through subsequent reactions, which may involve esterification and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is reacted with nitrous acid in a controlled environment. The subsequent steps to introduce the ethoxy and hydroxy groups are optimized for efficiency and yield, often involving catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or hydroxide (OH⁻) can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate involves its reactivity as a diazonium compound. The diazonium group can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate
Uniqueness
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for synthesis and application in various fields.
Properties
CAS No. |
122060-92-8 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 2-diazo-6-hydroxy-3-oxohexanoate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-8(13)7(10-9)6(12)4-3-5-11/h11H,2-5H2,1H3 |
InChI Key |
HJOBQHZFGLOOLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
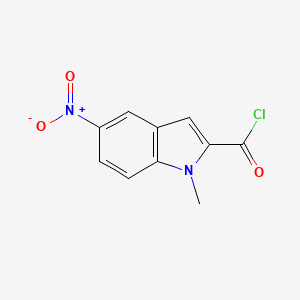
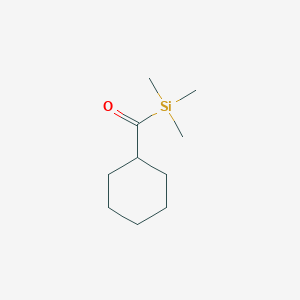
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
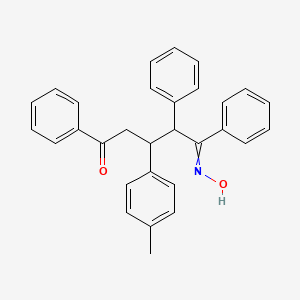
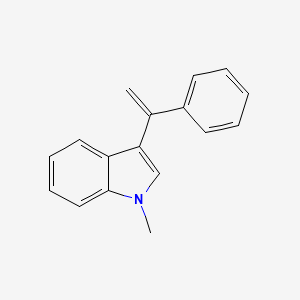


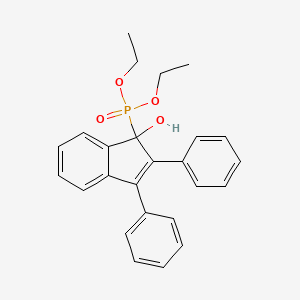
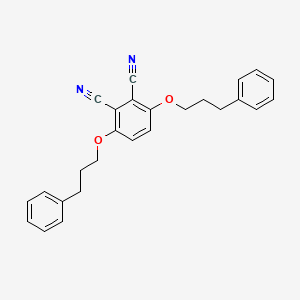
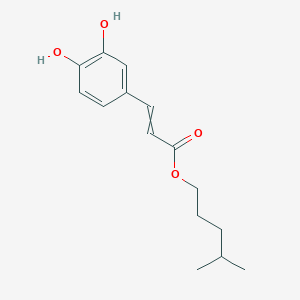
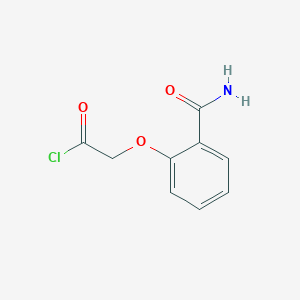
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
